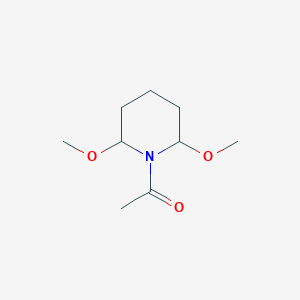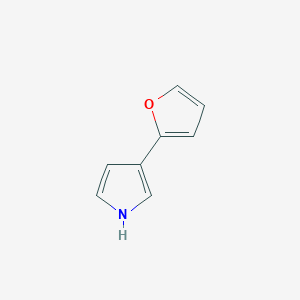
3-(Furan-2-yl)-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Furan-2-yl)-1H-pyrrole is a heterocyclic compound that features both furan and pyrrole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Furan-2-yl)-1H-pyrrole typically involves the cyclization of appropriate precursors. One common method is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine under acidic conditions. Another method involves the use of furan derivatives and pyrrole precursors in a cyclization reaction facilitated by catalysts such as palladium or copper salts .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction conditions is crucial to achieving efficient production. Continuous flow reactors and other advanced techniques may be employed to scale up the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Furan-2-yl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The pyrrole ring can be reduced to form pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions can occur on both the furan and pyrrole rings, leading to various substituted derivatives
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents like halogens or nitrating agents are used under acidic conditions
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Halogenated or nitrated furan and pyrrole derivatives
Wissenschaftliche Forschungsanwendungen
3-(Furan-2-yl)-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices .
Wirkmechanismus
The mechanism of action of 3-(Furan-2-yl)-1H-pyrrole involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The furan and pyrrole rings can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
3-(Furan-2-yl)pyrazole: Another heterocyclic compound with similar structural features.
Furan-2-ylmethanamine: Contains a furan ring and an amine group.
Furan-2-ylpropanoic acid: Features a furan ring and a carboxylic acid group .
Uniqueness: 3-(Furan-2-yl)-1H-pyrrole is unique due to the combination of furan and pyrrole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in various applications, particularly in the development of new materials and pharmaceuticals .
Eigenschaften
CAS-Nummer |
63761-20-6 |
|---|---|
Molekularformel |
C8H7NO |
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
3-(furan-2-yl)-1H-pyrrole |
InChI |
InChI=1S/C8H7NO/c1-2-8(10-5-1)7-3-4-9-6-7/h1-6,9H |
InChI-Schlüssel |
KSOXBYBVRGUAJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C2=CNC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


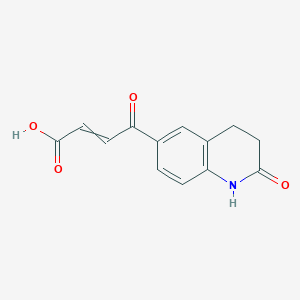
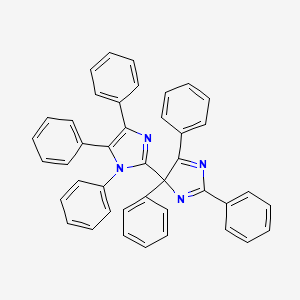
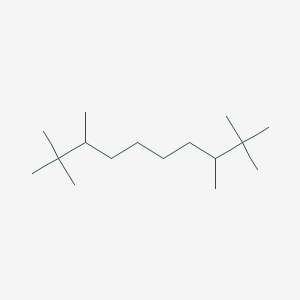
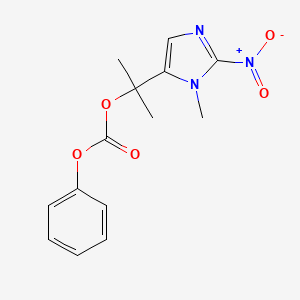
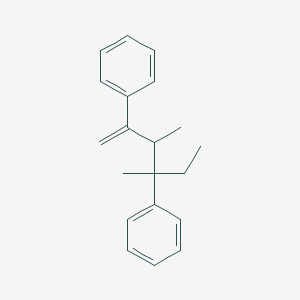
![2-Naphthalenesulfonic acid, 6-amino-5-[[4-(benzoylamino)-2-sulfophenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B14487946.png)
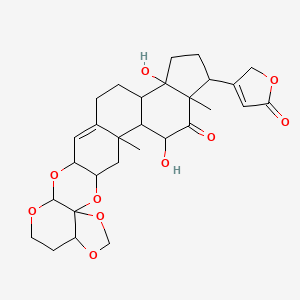
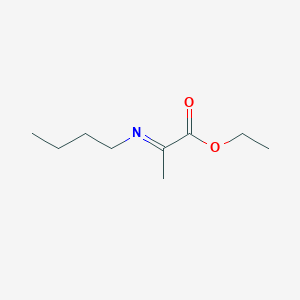
![4-[(Trimethylsilyl)methyl]quinoline](/img/structure/B14487973.png)
![{4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]phenyl}arsonic acid](/img/structure/B14487976.png)
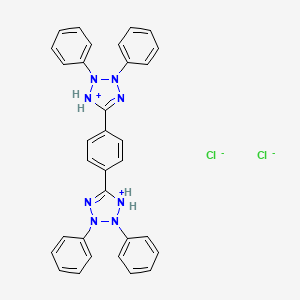
![Benzoic acid, 2-[(1,2-dihydro-2-oxo-4-pyrimidinyl)amino]-](/img/structure/B14487985.png)
